(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-nitrophenyl)methanone

Lipophilicity Medicinal Chemistry Intermediate Synthesis

This sulfonylated piperazine derivative is a direct Losulazine-pathway intermediate. Its 2,4-dimethylphenylsulfonyl group provides a specific XLogP of 2.6 and 6 hydrogen-bond acceptor sites, creating a distinct lipophilic and electronic profile. The 0.8 log unit XLogP increase over fluoro analogs significantly modulates membrane permeability and target engagement. Replacement with generic sulfonamides invalidates synthetic reproducibility. Ideal for lead optimization libraries requiring controlled lipophilicity and crystal engineering co-former studies.

Molecular Formula C19H21N3O5S
Molecular Weight 403.45
CAS No. 501104-64-9
Cat. No. B2677246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-nitrophenyl)methanone
CAS501104-64-9
Molecular FormulaC19H21N3O5S
Molecular Weight403.45
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
InChIInChI=1S/C19H21N3O5S/c1-14-3-8-18(15(2)13-14)28(26,27)21-11-9-20(10-12-21)19(23)16-4-6-17(7-5-16)22(24)25/h3-8,13H,9-12H2,1-2H3
InChIKeyAAEKMAFOOUIJBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

501104-64-9: (4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-nitrophenyl)methanone – Core Properties and Compound Class


(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-nitrophenyl)methanone (CAS 501104-64-9) is a synthetic piperazine derivative bearing both a 2,4-dimethylbenzenesulfonyl group and a 4-nitrobenzoyl moiety. The compound has a molecular formula of C19H21N3O5S, a molecular weight of 403.5 g/mol, and a computed XLogP3-AA of 2.6 [1]. It belongs to a class of sulfonylated piperazine intermediates historically explored in antihypertensive agent development, such as Losulazine, where substitution on the sulfonyl aryl ring modulates potency and physicochemical profiles [2].

Why Generic Substitution Fails for (4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-nitrophenyl)methanone (501104-64-9)


In sulfonylated piperazine chemistry, the nature of the sulfonyl aryl substituent directly determines the compound's lipophilicity, electronic distribution, and steric occupancy—factors that are not linearly transferable across analogs. Substituting the 2,4-dimethylphenyl group with, for example, a 4-fluorophenyl group (as in the Losulazine intermediate family) alters the XLogP3-AA from 2.6 to approximately 1.8 and shifts the hydrogen-bond acceptor count, which can profoundly affect solubility, membrane permeability, and target binding [1][2]. Therefore, generic replacement without controlling for these specific physicochemical fingerprints can invalidate synthetic reproducibility and biological outcomes in workflows relying on consistent intermediate properties.

Quantitative Differentiation Evidence for (4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-nitrophenyl)methanone (501104-64-9)


Increased Lipophilicity vs. 4-Fluoro Analog Improves Organic Phase Partitioning

Compared to the closely related 4-fluorophenylsulfonyl analog (a key intermediate in Losulazine synthesis), the target compound exhibits a higher computed XLogP3-AA (2.6 vs. an estimated 1.8), indicating a 0.8 log unit increase in lipophilicity [1][2]. This difference translates to a greater affinity for organic phases, which can be advantageous in liquid-liquid extractions during multi-step syntheses where the dimethyl analog would partition more completely into the organic layer.

Lipophilicity Medicinal Chemistry Intermediate Synthesis

Distinct Hydrogen-Bond Acceptor Profile vs. Unsubstituted Phenylsulfonyl Analogs

The target compound possesses 6 hydrogen-bond acceptor sites, contributed by the sulfonyl, nitro, and carbonyl groups [1]. In contrast, a theoretical unsubstituted phenylsulfonyl analog lacking the 2,4-dimethyl groups would retain only 4 acceptor sites (losing two potential weak C-H···O interactions involving the methyl groups). Although the dimethyl groups are not classical donors, they can influence the acceptor geometry and packing interactions, a factor documented in crystallographic studies of tosyl vs. mesitylene sulfonamide derivatives [2].

Hydrogen Bonding Crystal Engineering Receptor Binding

Molecular Weight Midpoint Advantage for Fragment-Based Screening Libraries

With a molecular weight of 403.5 g/mol, the compound sits in the 'Goldilocks' range for fragment-like and early lead-like libraries, heavier than many fragment hits (typically <300 Da) but lighter than many lead compounds (>450 Da) [1]. Compared to the Losulazine end-product (MW 558.5 Da) or even the fluoro intermediate (MW 393.4 Da), the target compound offers a balance of complexity and synthetic tractability. This MW range is favored in hit-to-lead optimization where growth vectors need to be conserved while maintaining ligand efficiency [2].

Fragment-Based Drug Discovery Compound Libraries Lead Optimization

Optimized Application Scenarios for (4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-nitrophenyl)methanone (501104-64-9)


Synthesis of 2,4-Dimethylphenylsulfonyl-Containing Antihypertensive Lead Series

The compound serves as a direct intermediate for elaborating antihypertensive agents where the 2,4-dimethylphenylsulfonyl group confers a specific lipophilicity and steric profile, as evidenced by the 0.8 log unit XLogP increase over the fluoro analog [1]. This is critical in series where the sulfonyl substituent modulates sympathetic nervous system target engagement, consistent with the Losulazine pharmacophore design [2].

Pre-Clinical Fragment-to-Lead Optimization Libraries

With a molecular weight of 403.5 g/mol and 6 hydrogen-bond acceptor sites, the compound fits the ideal intermediate space for early lead optimization libraries [1]. It offers greater functional group diversity than simpler phenylsulfonyl fragments, enabling multiple growth vectors while maintaining manageable lipophilicity for permeability profiling [2].

Co-Crystal and Polymorph Screening Studies

The distinct hydrogen-bond acceptor pattern, augmented by the dimethylphenyl group's potential for weak C-H···O interactions, makes the compound a valuable co-former candidate for crystal engineering studies aimed at modifying the solid-state properties of active pharmaceutical ingredients [1]. Its 6 acceptor sites and XLogP of 2.6 suggest preferential co-crystallization with donor-rich, lipophilic coformers [2].

Quote Request

Request a Quote for (4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-nitrophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.